Hexadecylurea
Overview
Description
Hexadecylurea, also known as 1-Hexadecylurea, is an organic compound with the molecular formula C₁₇H₃₆N₂O. It is a long-chain alkyl derivative of urea, where the hexadecyl group is attached to the nitrogen atom of the urea molecule. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecylurea can be synthesized through the reaction of hexadecylamine with urea. The reaction typically involves heating hexadecylamine with urea at elevated temperatures to facilitate the formation of this compound. The reaction can be represented as follows:
C16H33NH2+CO(NH2)2→C16H33NHCONH2+NH3
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as ethanol or benzene to dissolve the reactants and facilitate the reaction. The product is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: Hexadecylurea can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexadecylamine and carbon dioxide.
Oxidation: this compound can be oxidized to form hexadecanoic acid and urea.
Substitution: The hexadecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products:
Hydrolysis: Hexadecylamine and carbon dioxide.
Oxidation: Hexadecanoic acid and urea.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Hexadecylurea has several applications in scientific research, including:
Surfactant Research: Due to its surfactant properties, this compound is used in studies related to micelle formation and surface tension reduction.
Material Science: It is used in the preparation of monolayers and thin films for studying surface interactions and properties.
Biological Studies: this compound is used in research related to cell membrane interactions and permeability.
Industrial Applications: It is used in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of hexadecylurea is primarily related to its surfactant properties. The long hydrophobic hexadecyl chain interacts with hydrophobic surfaces, while the hydrophilic urea group interacts with water molecules. This dual interaction allows this compound to reduce surface tension and form micelles, which can encapsulate hydrophobic substances and enhance their solubility in water.
Comparison with Similar Compounds
Octadecylurea: Similar structure with an octadecyl group instead of a hexadecyl group.
Dodecylurea: Similar structure with a dodecyl group instead of a hexadecyl group.
Hexadecanamide: Similar long-chain structure but with an amide group instead of a urea group.
Hexadecylurea’s unique properties make it a valuable compound in various scientific and industrial applications, particularly in the field of surfactants and material science.
Properties
IUPAC Name |
hexadecylurea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)20/h2-16H2,1H3,(H3,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHYPZTBAEGGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946925 | |
Record name | N-Hexadecylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2409-15-6 | |
Record name | NSC16073 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Hexadecylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10946925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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